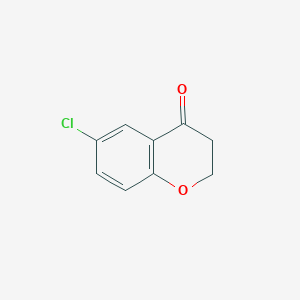

6-Chlorochroman-4-one

Description

Significance of the Chromanone Core in Chemical Biology and Drug Discovery

The chromanone core, chemically known as 4-chromanone (B43037), is a bicyclic system that serves as a fundamental building block for a wide array of biologically active compounds. nih.gov Its structural rigidity and the presence of a ketone group make it an ideal starting point for synthesizing complex molecules. ijrpc.com In drug discovery, chromanone and its derivatives are recognized as privileged structures, meaning they can bind to multiple biological targets with high affinity. acs.orgcncb.ac.cn This versatility has led to their investigation in a variety of therapeutic areas.

The chromanone scaffold is a prominent feature in many natural products, particularly flavonoids, which are known for their antioxidant properties. ontosight.ai Researchers have leveraged this natural precedent to design and synthesize novel chromanone-based compounds with a broad spectrum of pharmacological activities. These activities include anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective effects. acs.orgtandfonline.combenthamdirect.comnih.gov The ability to modify the chromanone core at various positions allows for the fine-tuning of its biological activity, making it a valuable tool for medicinal chemists. nih.gov For instance, substitutions on the aromatic ring or the heterocyclic ring can significantly alter the compound's potency and selectivity towards a specific biological target. acs.org

The chromanone framework's importance is further highlighted by its use in the development of inhibitors for various enzymes, such as monoamine oxidase-B (MAO-B), which is implicated in neurodegenerative diseases. acs.orgbenthamdirect.com Additionally, chromanone derivatives have been explored as ligands for serotonin (B10506) receptors, which play a role in memory and cognition. acs.org The diverse biological activities and the synthetic tractability of the chromanone scaffold solidify its importance as a central theme in modern medicinal chemistry and chemical biology research. cncb.ac.cntandfonline.com

Overview of 6-Chlorochroman-4-one as a Research Subject

This compound is a specific derivative of the chromanone family, distinguished by a chlorine atom at the 6th position of the chroman ring. This substitution significantly influences the compound's electronic properties and reactivity, making it a valuable intermediate in organic synthesis. In academic and industrial research, this compound serves as a key starting material for the synthesis of more complex molecules with potential therapeutic applications. chemimpex.com

The presence of the chlorine atom, an electron-withdrawing group, enhances the reactivity of the molecule, facilitating various chemical transformations. This allows for the introduction of different functional groups to create a library of derivatives for biological screening. Research has shown that this compound and its derivatives exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.aichemimpex.com For example, certain derivatives have demonstrated cytotoxic effects against various human tumor cell lines.

Furthermore, this compound is a crucial precursor for the synthesis of enantiomerically pure compounds. The reduction of the ketone group at the 4-position can lead to the formation of chiral alcohols, which are important building blocks for the development of stereospecific drugs. nih.gov Biocatalytic methods, using enzymes or whole-cell systems, have been successfully employed for the asymmetric reduction of this compound, yielding highly pure chiral products. nih.gov The versatility of this compound as a synthetic intermediate and the biological potential of its derivatives underscore its significance as a subject of ongoing research. chemimpex.com

Compound and Research Data

| Compound Name | Molecular Formula | Molecular Weight | Melting Point (°C) | Key Research Findings |

| This compound | C₉H₇ClO₂ | 182.60 g/mol | 101–102 | Serves as a versatile intermediate for synthesizing biologically active compounds, including those with anti-inflammatory and anticancer properties. ontosight.aichemimpex.com |

| (S)-6-chlorochroman-4-ol | C₉H₉ClO₂ | 184.62 g/mol | Not specified | Synthesized with high enantiomeric excess (>99%) via biocatalytic reduction of this compound, providing a valuable chiral precursor for pharmaceuticals. nih.gov |

| E-3-arylidenechroman-4-ones | Varies | Varies | Varies | Synthesized via microwave-assisted condensation of this compound with aromatic aldehydes; some derivatives show potential as anti-inflammatory and cytotoxic agents. scispace.com |

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO2/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLTDYHFVIVSQPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1=O)C=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00191109 | |

| Record name | 6-Chlorochroman-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00191109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37674-72-9 | |

| Record name | 6-Chloro-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37674-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-4-chromanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037674729 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 37674-72-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26783 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Chlorochroman-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00191109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chlorochroman-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.720 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-Chloro-4-chromanone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47JVC4GE87 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 6 Chlorochroman 4 One and Its Derivatives

Established Synthetic Pathways to 6-Chlorochroman-4-one

The creation of this compound is primarily achieved through established chemical synthesis routes that involve the formation of the chromanone ring system from appropriately substituted precursors.

Conventional Chemical Synthesis Approaches

A common method for synthesizing this compound involves the reaction of a substituted phenol (B47542) with an appropriate three-carbon component, followed by cyclization. For instance, 5-chlorosalicylic acid can be reacted with acetyl chloride in the presence of a Lewis acid like aluminum chloride (AlCl₃). This process leads to an intramolecular cyclization, forming the characteristic chromanone ring. The resulting product is then typically purified using techniques such as column chromatography. Another approach involves the condensation of 2,4-dihydroxyacetophenone with phosphorus oxychloride, followed by cyclization and chlorination steps to yield the final product. ontosight.ai

Cyclization Reactions in this compound Formation

The core of this compound synthesis lies in the cyclization reaction that forms the heterocyclic ring. This intramolecular process is often an oxa-Michael ring closure. acs.org In a general strategy, a substituted 2'-hydroxyacetophenone (B8834) undergoes a base-promoted aldol (B89426) condensation with an aldehyde, which is then followed by the intramolecular oxa-Michael addition to form the chroman-4-one scaffold. acs.org The phenyl ring of the starting material can bear various substituents at different positions to facilitate this cyclization. lookchem.com The work-up for these reactions is often straightforward. lookchem.com

Biocatalytic and Asymmetric Synthesis of Chiral Chromanones

The growing demand for enantiomerically pure compounds in the pharmaceutical industry has driven the development of biocatalytic and asymmetric methods for producing chiral chromanones. These approaches offer high selectivity under mild and environmentally friendly conditions. nih.govresearchgate.net

Enantioselective Bioreduction of this compound

A significant advancement in the synthesis of chiral chromanones is the enantioselective bioreduction of this compound to produce (S)-6-chlorochroman-4-ol. nih.govresearchgate.net This transformation has been successfully achieved using whole-cell biocatalysts, such as Lactobacillus paracasei. nih.govresearchgate.net This method is noted for its high enantioselectivity, often achieving an enantiomeric excess greater than 99%. nih.gov The process is considered environmentally friendly, scalable, and cost-effective, making it a viable alternative to traditional chemical reductions. nih.govresearchgate.net The optimization of reaction parameters like temperature and pH is crucial for maximizing the conversion and enantiomeric purity. For example, a temperature of around 28°C and a pH of 6.5 have been shown to lead to high conversion rates.

| Biocatalyst | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Lactobacillus paracasei BD101 | This compound | (S)-6-Chlorochroman-4-ol | >99% | nih.gov |

| Lactobacillus paracasei BD87E6 | This compound | (S)-6-Chlorochroman-4-ol | >99% | researchgate.net |

Whole-Cell Biotransformation Strategies for Chiral Precursors

Whole-cell biotransformation is a powerful tool for synthesizing chiral building blocks for pharmaceuticals. researchgate.netnih.gov The use of whole cells is often more cost-effective than isolated enzymes because it eliminates the need for expensive coenzyme regeneration. mdpi.com Microorganisms like Lactobacillus paracasei have been effectively used as whole-cell biocatalysts for the asymmetric reduction of prochiral ketones, including this compound. nih.govresearchgate.net This approach has been demonstrated to be effective on a gram scale, producing enantiomerically pure (S)-6-chlorochroman-4-ol, a valuable precursor for drug synthesis. nih.govresearchgate.net The success of these biotransformations highlights the potential of using "green" chemistry for the industrial production of chiral secondary alcohols. nih.gov

Strategies for Derivatization of the this compound Scaffold

The this compound scaffold is a versatile platform for generating a wide array of derivatives with potential biological activities. chemimpex.comontosight.ai The presence of the ketone group and the chlorine atom allows for various chemical modifications.

Functionalization at C-2, C-3, C-6, C-7, and C-8 Positions of the Chromanone Ring

The chromanone scaffold is a versatile template that allows for chemical modifications at various positions, enabling the synthesis of a diverse range of derivatives. The reactivity of the this compound core is influenced by the ketone group and the electron-withdrawing chlorine atom.

Functionalization at C-2 and C-3: The C-2 and C-3 positions of the chromanone ring are frequently targeted for modification.

C-2 Position: The synthesis of 6-chlorochroman-2-carboxylic acids demonstrates functionalization at the C-2 position. acs.org Another approach involves the synthesis of spiroepoxy chroman-4-ones from o-(allyloxy)arylaldehydes using visible-light-driven radical cyclization and epoxidation. researchgate.net

C-3 Position: The C-3 position can be functionalized through reactions such as the formation of 3-benzylidenechroman-4-one, which can then be used as a dipolarophile in 1,3-dipolar cycloaddition reactions to create complex spiro-heterocycles. nih.gov

C-2 and C-3 Difunctionalization: A novel eco-friendly method has been developed for creating 2,3-disubstituted chromones from o-hydroxyaryl enaminones and aryldiazonium salts. mdpi.com This strategy involves an α,β-C(sp2)–H bond difunctionalization/chromone (B188151) annulation reaction. mdpi.com

Functionalization at C-6, C-7, and C-8: The benzene (B151609) ring portion of the chromanone structure also offers sites for functionalization.

C-6 Position: The chlorine atom at the C-6 position is itself a functional group. It can be a site for nucleophilic substitution reactions, allowing for the introduction of other functionalities. Furthermore, cross-coupling reactions can be employed at this position to form new carbon-carbon bonds.

C-7 Position: The functionalization at the C-7 position has been demonstrated in the synthesis of various chroman derivatives. For instance, ethyl 7-(2-amino-4-(tert-butoxycarbonyl)phenoxy)-8-bromo-6-chlorochroman-4-carboxylate was synthesized as an intermediate in a multi-step process. google.com

C-8 Position: The C-8 position can also be functionalized. The synthesis of the aforementioned ethyl 7-(2-amino-4-(tert-butoxycarbonyl)phenoxy)-8-bromo-6-chlorochroman-4-carboxylate involves a bromine atom at the C-8 position, which can be a handle for further chemical transformations. google.com

The ability to selectively functionalize these specific positions is crucial for developing new compounds with tailored properties. researchgate.netfrontiersin.org

Synthesis of Hybrid Chromanone Compounds

The strategy of creating hybrid molecules, which combine two or more distinct pharmacophores, is a powerful approach in medicinal chemistry to develop novel compounds. rsc.orgprismbiolab.com Chromanone scaffolds, including this compound, are attractive building blocks for this purpose.

One notable example involves the synthesis of spiroquinoxalinopyrrolidine embedded chromanone hybrids. nih.gov This is achieved through a [Bmim]Br accelerated multicomponent 1,3-dipolar cycloaddition reaction. The process involves reacting 3-benzylidenechroman-4-one with o-phenylenediamine, ninhydrin, and an amino acid, leading to the formation of complex spiro products with four adjoining stereogenic centers. nih.gov

Another approach is the creation of cyclobutane-fused chromanones. rsc.org These are synthesized via a gold-catalyzed energy transfer [2+2]-cycloaddition between coumarins and various alkenes. This method is noted for its efficiency and tolerance of a wide range of functional groups. rsc.org

Application of Cross-Coupling Reactions in Chromanone Synthesis (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.gov The Suzuki-Miyaura coupling, which joins an organoboron species with an organohalide, is particularly prominent due to its mild reaction conditions and broad substrate scope. fishersci.eswikipedia.orglibretexts.org

The chlorine atom at the C-6 position of this compound makes it a suitable substrate for such reactions. Although aryl chlorides are generally less reactive than the corresponding bromides or iodides, advancements in catalyst systems have enabled their effective use. fishersci.es The Suzuki-Miyaura reaction can be used to synthesize substituted biphenyls and other complex aromatic systems by coupling the this compound core with various boronic acids. wikipedia.org

A general protocol for the Suzuki-Miyaura reaction involves reacting the aryl halide (e.g., this compound) with a boronic acid in the presence of a palladium catalyst and a base. fishersci.eslibretexts.org

Table 1: General Conditions for Suzuki-Miyaura Coupling

| Component | Role | Example |

|---|---|---|

| Aryl Halide | Electrophile | This compound |

| Organoboron Reagent | Nucleophile | Phenylboronic acid |

| Palladium Catalyst | Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) |

| Base | Activator | K₂CO₃, K₃PO₄, Cs₂CO₃ |

| Solvent | Medium | Toluene, Dioxane, Water |

This table presents generalized components for a Suzuki-Miyaura reaction. Specific conditions can vary. fishersci.eswikipedia.orglibretexts.org

Other cross-coupling reactions, such as the cyclocarbonylative Sonogashira coupling, have been employed for the regioselective synthesis of chromones from 2-iodophenols and alkynes, demonstrating the power of palladium catalysis in building the chromone core itself. acs.org These methodologies highlight the potential for applying advanced catalytic systems to the synthesis and modification of this compound and its derivatives. researchgate.net

Green Chemistry Considerations in Chromanone Synthesis

Green chemistry principles focus on designing chemical processes that are environmentally friendly, reducing waste and hazardous substances. mlsu.ac.in These principles are increasingly being applied to the synthesis of chromanone derivatives.

A significant advancement in the green synthesis involving this compound is its asymmetric reduction to (S)-6-chlorochroman-4-ol using biocatalysts. nih.gov Whole-cell biotransformation with Lactobacillus paracasei has been shown to reduce this compound with excellent enantioselectivity (>99% ee) and on a gram scale. nih.govresearchgate.net This biocatalytic method is considered easy, inexpensive, and environmentally friendly, avoiding the need for heavy metal catalysts or harsh reagents. nih.govresearchgate.netresearchgate.net

Other green approaches applicable to chromanone synthesis include:

Use of Greener Solvents: Ionic liquids are being explored as eco-friendly solvents in reactions like the synthesis of spiro-chromanone hybrids, as they have low vapor pressure, are often recyclable, and can enhance reaction rates. nih.gov Water is also an ideal green solvent, and some cross-coupling reactions can be performed in aqueous media. fishersci.es

Energy Efficiency: Microwave-assisted synthesis has been shown to significantly reduce reaction times and energy consumption in the synthesis of chromene derivatives. researchgate.net Gold-catalyzed reactions for making cyclobutane-fused chromanones can proceed under mild conditions, often with shorter reaction times than traditional methods. rsc.org

Catalyst-Based Approaches: The use of highly efficient and recyclable catalysts minimizes waste. researchgate.net Photocatalysis, using visible light as an energy source, represents another green strategy for promoting reactions like the synthesis of spiroepoxy chroman-4-ones. researchgate.net

Table 2: Comparison of Conventional vs. Green Synthesis of (S)-6-chlorochroman-4-ol

| Feature | Conventional Chemical Reduction | Biocatalytic Reduction |

|---|---|---|

| Reducing Agent | Metal hydrides (e.g., NaBH₄) | Whole-cell biocatalyst (L. paracasei) |

| Chirality Control | Often requires chiral auxiliaries or catalysts | High intrinsic enantioselectivity (>99%) |

| Solvent | Organic solvents | Often aqueous media |

| Conditions | Can require inert atmosphere, extreme temperatures | Mild conditions (e.g., ambient temperature) |

| Environmental Impact | Generates metallic and solvent waste | Minimal waste, biodegradable catalyst |

This table provides a comparative overview based on general principles of chemical synthesis and specific findings for biocatalytic reduction. mlsu.ac.innih.govresearchgate.net

These approaches demonstrate a commitment to developing more sustainable synthetic routes for valuable chemical compounds like this compound. researchgate.net

Reaction Mechanisms and Chemical Reactivity of 6 Chlorochroman 4 One

Fundamental Reactivity Patterns of the Chromanone Core

The chroman-4-one structure possesses several reactive sites, primarily the carbonyl group, the adjacent methylene (B1212753) group (at C-3), the aromatic ring, and the benzylic C-2 position. The reactivity is governed by the interplay of the electron-donating ether oxygen and the electron-withdrawing carbonyl group.

The carbonyl group at the C-4 position is a primary site for nucleophilic attack. This reactivity is central to the synthesis of a wide array of heterocyclic and other complex molecules. For instance, the carbonyl group can react with organometallic reagents like Grignard reagents to form tertiary alcohols.

A significant application of this reactivity is in condensation reactions. Chroman-4-ones react with various nucleophiles to form new carbon-carbon and carbon-heteroatom bonds. A key example is the Claisen-Schmidt condensation with aromatic aldehydes. This reaction, typically catalyzed by an acid or base, involves the nucleophilic attack of the enolate of the chromanone (formed by deprotonation at the C-3 position) on the aldehyde's carbonyl carbon. The resulting aldol (B89426) product can then dehydrate to yield an α,β-unsaturated ketone, known as a chalcone (B49325) analogue.

Another important reaction is the formation of spiro compounds. For example, the reaction of chroman-4-ones with nitrile oxides, generated in situ from aldoximes, leads to the formation of spiro-isoxazolines through a [3+2] cycloaddition pathway.

The chromanone scaffold can undergo both oxidation and reduction reactions at various positions. The carbonyl group is readily reduced to a secondary alcohol, forming a chroman-4-ol. This transformation can be achieved using a variety of reducing agents, such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). The resulting alcohol can be a valuable intermediate for further synthetic modifications.

Oxidation of the chromanone ring is less common but can be achieved under specific conditions. For example, oxidation of the C-3 methylene group can lead to the formation of chroman-3,4-diones. More vigorous oxidation can lead to the cleavage of the heterocyclic ring.

The chromanone scaffold can undergo substitution reactions at both the aromatic and heterocyclic rings. The aromatic ring is activated towards electrophilic substitution by the electron-donating ether oxygen. The directing influence of the substituents already present on the aromatic ring will determine the position of the incoming electrophile.

Substitution at the C-3 position is also possible via the formation of an enolate. This allows for the introduction of various functional groups at this position. For example, halogenation at the C-3 position can be achieved using reagents like N-bromosuccinimide (NBS) or sulfuryl chloride.

Oxidation and Reduction Pathways of Chromanone Structures

Influence of the C-6 Chlorine Substituent on Chemical Reactivity and Selectivity

The presence of a chlorine atom at the C-6 position significantly modifies the reactivity of the chromanone core. Chlorine is an electron-withdrawing group through its inductive effect, yet it is a weak deactivator and an ortho-, para-director in electrophilic aromatic substitution due to its lone pairs of electrons.

The electron-withdrawing nature of the chlorine atom deactivates the aromatic ring towards electrophilic substitution compared to the unsubstituted chroman-4-one. However, it will direct incoming electrophiles to the positions ortho and para to itself (C-5 and C-7).

The chlorine atom's inductive effect also influences the reactivity of the carbonyl group. By withdrawing electron density from the aromatic ring and, to a lesser extent, from the carbonyl group, it can slightly increase the electrophilicity of the carbonyl carbon, potentially accelerating nucleophilic addition reactions.

Exploration of Specific Reaction Mechanisms for 6-Chlorochroman-4-one Transformations

The unique electronic properties of this compound make it a valuable starting material for the synthesis of various derivatives.

One of the most well-documented reactions is the Claisen-Schmidt condensation. This compound reacts with various substituted aromatic aldehydes in the presence of a catalyst, such as sodium hydroxide (B78521) or potassium hydroxide, to yield 3-arylidene-6-chlorochroman-4-ones. The reaction proceeds through the formation of a resonance-stabilized enolate of this compound, which then acts as the nucleophile.

The resulting chalcone analogues are versatile intermediates. For example, they can undergo Michael addition with nucleophiles or participate in cycloaddition reactions to form complex heterocyclic systems.

Another important transformation is the synthesis of spiro compounds. For instance, the reaction of this compound with (E)-N,4-dihydroxy-3-methoxybenzimidoyl chloride in the presence of a base leads to the formation of a spiro-isoxazoline derivative. This reaction proceeds via a 1,3-dipolar cycloaddition mechanism.

The reduction of the carbonyl group in this compound to an alcohol opens up pathways for further functionalization. The resulting 6-chloro-chroman-4-ol can be used in substitution or elimination reactions.

Below is a table summarizing some of the key reactions of this compound and their outcomes.

| Reactant(s) | Reagents/Conditions | Product Type |

| Substituted aromatic aldehydes | NaOH or KOH, Ethanol, Reflux | 3-Arylidene-6-chlorochroman-4-ones |

| (E)-N,4-dihydroxy-3-methoxybenzimidoyl chloride | Base | Spiro-isoxazoline derivative |

| Sodium borohydride (NaBH4) | Methanol | 6-Chloro-chroman-4-ol |

Advanced Spectroscopic Characterization and Structural Elucidation of 6 Chlorochroman 4 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Chromanone Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules by providing detailed information about the chemical environment of atomic nuclei.

Proton (¹H) NMR spectroscopy offers critical insights into the number, connectivity, and chemical environment of hydrogen atoms within a molecule. The chemical shift (δ) of a proton is influenced by the electron density of its surroundings; electron-withdrawing groups tend to shift signals downfield (to higher ppm values), while electron-donating groups cause an upfield shift. libretexts.orgmsu.edu

In the ¹H NMR spectrum of 6-chlorochroman-4-one, distinct signals corresponding to the aromatic and aliphatic protons are observed. The aromatic protons on the benzene (B151609) ring typically appear in the downfield region, generally between 7.0 and 8.0 ppm, due to the deshielding effects of the aromatic ring current and the attached chloro and carbonyl groups. libretexts.orgoregonstate.edu The methylene (B1212753) protons (CH₂) of the chromanone ring are observed further upfield. The protons on the carbon adjacent to the oxygen atom (C2) are expected around 4.0-4.5 ppm, while the protons on the carbon adjacent to the carbonyl group (C3) are typically found around 2.6-2.8 ppm. rsc.org

A representative ¹H NMR data for a related compound, 2-(tert-butyl)-6-chlorochroman-4-one, shows aromatic protons at δ 7.75-7.74 (m, 1H), 7.35-7.32 (m, 1H), and a doublet at 6.90 (d, J = 8.8 Hz, 1H). The aliphatic protons appear as a multiplet at δ 4.05-3.95 (m, 1H) and another multiplet at δ 2.63-2.58 (m, 2H). rsc.org While not the exact compound, this data provides a strong comparative basis for the expected chemical shifts in this compound.

Interactive ¹H NMR Data Table for a Substituted this compound Derivative

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic H | 7.75-7.74 | m | - |

| Aromatic H | 7.35-7.32 | m | - |

| Aromatic H | 6.90 | d | 8.8 |

| Aliphatic H (C2-H) | 4.05-3.95 | m | - |

| Aliphatic H (C3-H₂) | 2.63-2.58 | m | - |

Note: Data is for 2-(tert-butyl)-6-chlorochroman-4-one and serves as an illustrative example. rsc.org

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in a molecule gives a distinct signal, and its chemical shift is indicative of its bonding environment.

For this compound, the carbonyl carbon (C=O) is the most deshielded and appears significantly downfield, typically in the range of 190-200 ppm. The aromatic carbons also resonate in the downfield region, generally between 110 and 165 ppm. The carbon atom bearing the chlorine (C6) and the carbon atom attached to the ether oxygen (C8a) will have their chemical shifts influenced by these electronegative atoms. The aliphatic carbons of the chromanone ring, C2 and C3, will appear at higher field strengths. msu.edunih.gov

For the related 2-(tert-butyl)-6-chlorochroman-4-one, the ¹³C NMR spectrum shows the carbonyl carbon at δ 192.2 ppm. The aromatic carbons are observed at δ 160.6, 135.6, 126.5, 126.1, 121.5, and 119.6 ppm. The aliphatic carbons appear at δ 85.5, 38.1, and 34.2 ppm. rsc.org

Interactive ¹³C NMR Data Table for a Substituted this compound Derivative

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O | 192.2 |

| Aromatic C | 160.6, 135.6, 126.5, 126.1, 121.5, 119.6 |

| Aliphatic C | 85.5, 38.1, 34.2 |

Note: Data is for 2-(tert-butyl)-6-chlorochroman-4-one and serves as an illustrative example. rsc.org

¹H NMR Spectroscopy for Proton Environments

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. unchainedlabs.combu.edu The absorption of infrared radiation or the inelastic scattering of monochromatic light provides a characteristic spectrum that acts as a molecular fingerprint. unchainedlabs.comlibretexts.org

In the IR spectrum of this compound, a strong absorption band corresponding to the carbonyl (C=O) stretching vibration is expected in the region of 1680-1700 cm⁻¹. libretexts.org The aromatic C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ range. The C-O-C stretching of the ether linkage will also produce a characteristic band. nih.govlibretexts.org

Raman spectroscopy, which relies on changes in polarizability, is particularly useful for identifying non-polar bonds and symmetric vibrations. unchainedlabs.commdpi.com The aromatic ring vibrations are often strong in the Raman spectrum.

Key Vibrational Frequencies for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Technique |

| C=O Stretch | 1680-1700 | IR |

| Aromatic C=C Stretch | 1450-1600 | IR/Raman |

| C-O-C Stretch | 1200-1300 | IR |

Note: These are general ranges and can vary slightly based on the specific molecular environment. libretexts.org

High-Resolution Mass Spectrometry (HR-MS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HR-MS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. nih.gov Unlike standard mass spectrometry, HR-MS can measure mass-to-charge ratios (m/z) to several decimal places, enabling the differentiation of compounds with the same nominal mass. nih.govnist.gov

For this compound, with a molecular formula of C₉H₇ClO₂, the calculated exact mass is approximately 182.0135 g/mol . nih.gov HR-MS analysis would be expected to yield a molecular ion peak very close to this value, confirming the elemental formula. The presence of the chlorine isotope (³⁷Cl) would also be observable as a smaller peak at M+2, with an intensity ratio of approximately one-third of the main peak (³⁵Cl).

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. wikipedia.orglibretexts.org By diffracting a beam of X-rays off a single crystal, a unique diffraction pattern is generated. iastate.edupdx.edu Analysis of this pattern allows for the calculation of the precise positions of each atom in the crystal lattice, providing detailed information on bond lengths, bond angles, and intermolecular interactions. wikipedia.orgnih.gov

For this compound, which is a crystalline solid at room temperature with a melting point of 97-102 °C, single-crystal X-ray diffraction would provide an unambiguous confirmation of its molecular structure. chemicalbook.comvwr.comavantorsciences.com This technique would reveal the planarity of the aromatic ring, the conformation of the dihydropyranone ring, and the spatial relationship of the chlorine atom relative to the rest of the molecule. researchgate.net

Advanced Spectroscopic Techniques in Chromanone Research

Other spectroscopic methods, such as Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy, provide valuable information about the electronic properties of molecules.

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions between different energy levels. libretexts.org For this compound, the presence of the chromanone chromophore would result in characteristic absorption bands. These transitions are typically π → π* and n → π* in nature. The exact position and intensity of these bands can be influenced by the solvent and the substitution pattern on the aromatic ring. nih.gov

Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited to a higher electronic state. While not all molecules fluoresce, this technique can be highly sensitive for those that do, providing information about the electronic structure and the local environment of the molecule. The fluorescence properties of this compound would depend on the nature of its lowest excited singlet state.

Computational Chemistry and Modeling Studies of 6 Chlorochroman 4 One

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a cornerstone in the computational analysis of chromanone systems, offering a balance between accuracy and computational cost. imperial.ac.uksmu.eduarxiv.orguc.edu These calculations are instrumental in elucidating the electronic properties that govern the behavior of 6-chlorochroman-4-one.

Frontier Molecular Orbital Analysis (HOMO-LUMO) of Chromanones

Frontier Molecular Orbital (FMO) theory is a critical application of molecular orbital theory for predicting the reactivity of molecules. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. wikipedia.orgossila.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. ossila.com The energy gap between the HOMO and LUMO is a crucial parameter for determining molecular stability and reactivity.

In the context of chromanones, the distribution and energies of these frontier orbitals are of significant interest. For instance, in related heterocyclic systems, the HOMO is often localized on the electron-rich parts of the molecule, and the LUMO is situated on the electron-deficient regions. researchgate.net This separation is fundamental to understanding charge transfer interactions. The energy of the HOMO is indicative of the molecule's oxidation potential, while the LUMO's energy relates to its reduction potential. ossila.com A smaller HOMO-LUMO gap suggests higher reactivity. nanobioletters.com DFT calculations, often at the B3LYP/6-31G(d,p) level of theory, are employed to visualize the spatial distribution of these orbitals and calculate their energy levels. researchgate.net

Table 1: Illustrative Frontier Molecular Orbital Data for a Chromanone Derivative

| Orbital | Energy (eV) | Description |

| HOMO | -6.5 | Primarily localized on the fused benzene (B151609) ring and the oxygen heteroatom, indicating these as primary sites for electrophilic attack. |

| LUMO | -1.8 | Concentrated on the α,β-unsaturated ketone moiety, suggesting this region is susceptible to nucleophilic attack. |

| Gap | 4.7 | A moderate energy gap, suggesting a balance of stability and reactivity. |

Note: The data in this table is illustrative and intended to represent typical findings for chromanone derivatives based on general principles of FMO theory.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Regions

Molecular Electrostatic Potential (MEP) mapping is a powerful computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. mdpi.comresearchgate.netuni-muenchen.delibretexts.org MEP maps illustrate the electrostatic potential on the electron density surface, with different colors representing varying potential values. researchgate.net

Typically, red and yellow regions indicate negative electrostatic potential, highlighting areas rich in electrons that are prone to electrophilic attack. researchgate.net Conversely, blue areas signify positive electrostatic potential, corresponding to electron-deficient regions that are susceptible to nucleophilic attack. researchgate.net Green regions represent neutral potential. researchgate.net

For this compound, the MEP map would be expected to show a significant negative potential around the carbonyl oxygen atom due to the presence of lone pairs of electrons, making it a likely site for interaction with electrophiles or hydrogen bond donors. The chlorine atom, being electronegative, would also influence the charge distribution. The aromatic ring would exhibit regions of negative potential above and below the plane, characteristic of π-systems. Such maps are crucial for understanding intermolecular interactions, including those with biological receptors. researchgate.net

Prediction of Spectroscopic Parameters and Validation with Experimental Data

DFT calculations are highly effective in predicting various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. mdpi.comresearchgate.netarxiv.org This synergy between theoretical and experimental spectroscopy provides a robust characterization of the molecular structure.

For this compound, DFT can be used to calculate vibrational frequencies corresponding to infrared (IR) and Raman spectra. These calculated frequencies, when appropriately scaled, typically show excellent agreement with experimental spectra, aiding in the assignment of vibrational modes.

Furthermore, Time-Dependent DFT (TD-DFT) can be employed to predict electronic transitions, which are observed in UV-Visible absorption spectra. scirp.org The calculated maximum absorption wavelengths (λmax) and oscillator strengths can be correlated with the experimental UV-Vis spectrum, providing insights into the nature of the electronic excitations, such as HOMO to LUMO transitions. scirp.org Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can also be predicted with a high degree of accuracy, further confirming the molecular structure.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. umpr.ac.id It is extensively used in drug discovery to understand how a ligand, such as a this compound derivative, might interact with a biological target, typically a protein or enzyme. umpr.ac.idresearchgate.net

Prediction of Binding Affinities and Modes with Biological Targets

Molecular docking simulations can provide valuable predictions of the binding affinity, typically expressed as a binding energy or score, and the specific binding mode of a ligand within the active site of a target protein. These simulations account for various types of interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic forces.

For chromanone derivatives, docking studies have been instrumental in elucidating their potential mechanisms of action. For example, in a study of chromone (B188151) derivatives as anticancer agents, molecular docking revealed key hydrogen bonding and hydrophobic interactions with the target protein MDM2. researchgate.net Similarly, docking simulations of chroman-4-one derivatives as SIRT2 inhibitors have shown that the chroman-4-one scaffold fits into a hydrophobic pocket, with the carbonyl oxygen forming a crucial hydrogen bond. acs.org The 6-chloro substituent has been suggested to participate in halogen bonding interactions, which can enhance binding affinity. acs.org

Table 2: Example of Predicted Binding Affinities and Interactions for a this compound Derivative

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| SIRT2 | -8.5 | His187, Gln142 | Halogen bond, Hydrogen bond |

| MDM2 | -7.9 | Leu54, Tyr67 | Hydrophobic, π-π stacking |

| 3CLpro | -6.2 | Cys145, Gly143 | Hydrogen bond |

Note: This table presents hypothetical yet representative data based on findings for similar compounds in the literature.

Identification of Potential Molecular Targets for this compound Derivatives

One of the powerful applications of molecular docking is the identification of potential new biological targets for a given compound or class of compounds. By screening a library of potential protein targets, it is possible to identify those with which this compound derivatives may have favorable interactions.

Research has shown that chromanone and chromone derivatives have a wide range of biological activities, suggesting they interact with multiple targets. smolecule.com For instance, derivatives have been investigated for their potential as anticancer agents, with targets including MDM2 and various kinases. researchgate.netsmolecule.com Other studies have explored their role as inhibitors of enzymes like α-glucosidase and as antimicrobial agents targeting proteins such as aminoglycoside phosphotransferase. nanobioletters.comresearchgate.net The SARS-CoV-2 main protease (3CLpro) has also been identified as a potential target for chroman derivatives. nih.govbiorxiv.org The versatility of the chromanone scaffold allows for modifications that can tune the selectivity and affinity for different biological targets.

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations are powerful computational methods used to understand the physical movements of atoms and molecules over time. By numerically solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed insights into the conformational stability of molecules and the dynamics of their interactions with their environment. For a molecule like this compound, MD simulations can elucidate the flexibility of its bicyclic structure, the preferred conformations of the dihydropyranone ring, and how it interacts with other molecules, such as biological receptors or solvents.

The core of this compound is the chromanone scaffold, which consists of a fused benzene ring and a dihydropyranone ring. The conformational flexibility of this system primarily resides in the dihydropyranone ring. Conformational studies on related chromanone derivatives indicate that this six-membered heterocyclic ring typically adopts non-planar conformations, such as a half-chair or twist-boat, to minimize steric and torsional strain. researchgate.netcapes.gov.br The precise conformational preference can be influenced by the substitution pattern on the ring. researchgate.netcapes.gov.brmdpi.com

Interaction dynamics, another aspect explored through MD simulations, refers to how the molecule interacts with its surroundings. These non-covalent interactions, which include hydrogen bonds, electrostatic interactions, and van der Waals forces, are critical for understanding how the molecule might bind to a biological target. rsc.org MD simulations can map the interaction fields around the molecule, identifying regions that are likely to act as hydrogen bond donors or acceptors, or areas with positive or negative electrostatic potential. The carbonyl group at position 4 and the ether oxygen in the chromanone ring of this compound are key sites for potential hydrogen bond interactions. The simulation can track the stability of these interactions over time, providing a dynamic picture of the binding process. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chromanone Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. rsc.org These models are valuable in drug discovery for predicting the activity of new, unsynthesized compounds and for optimizing lead structures to improve their potency and other properties. frontiersin.orgnih.govscispace.com Numerous QSAR studies have been conducted on chromone and chromanone derivatives to explore their diverse biological activities, including antioxidant, antimicrobial, anti-HIV, and anticancer effects. rsc.orgnih.govresearchgate.net

The general approach in QSAR involves calculating a set of molecular descriptors for each compound in a series. These descriptors quantify various aspects of the molecule's physicochemical properties, such as steric, electronic, and hydrophobic characteristics. A statistical method, like multiple linear regression (MLR) or partial least squares (PLS), is then used to build a model that correlates these descriptors with the observed biological activity. nih.govscispace.com

A prominent approach in this field is 3D-QSAR, which considers the three-dimensional properties of the molecules. frontiersin.org Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are frequently used. nih.govacs.org

CoMFA calculates steric and electrostatic fields around the aligned molecules in a 3D grid. The resulting model highlights regions where bulky groups (steric field) or specific charge distributions (electrostatic field) are favorable or unfavorable for activity. frontiersin.orgnih.gov

CoMSIA calculates similarity indices at the same grid points, but in addition to steric and electrostatic fields, it also evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This often provides a more detailed and interpretable model of the structure-activity relationship. frontiersin.orgnih.govacs.org

The predictive power of a QSAR model is assessed through rigorous statistical validation. nih.gov Key statistical parameters include:

r² (Coefficient of Determination): Indicates the goodness of fit of the model.

q² or r²(cv) (Cross-validated Correlation Coefficient): Measures the internal predictive ability of the model, typically determined using a leave-one-out (LOO) procedure. nih.gov

r²_pred (Predictive r² for an external test set): Measures the model's ability to predict the activity of compounds not used in its development. nih.gov

Several QSAR studies on chromanone derivatives have yielded statistically significant models, providing insights for designing more potent compounds.

Table 1: Examples of 3D-QSAR Models for Chromanone and Chromone Derivatives

| Derivative Class | Biological Activity | QSAR Method | q² | r² | r²_pred | Reference |

|---|---|---|---|---|---|---|

| 2-Aryl-4-chromanones | Antifungal | CoMFA | 0.727 | 0.952 | - | acs.org |

| 2-Aryl-4-chromanones | Antifungal | CoMSIA | 0.751 | 0.965 | - | acs.org |

| Chromone Derivatives | Antioxidant (Radical Scavenging) | CoMFA | 0.821 | 0.987 | - | nih.gov |

| Chromone Derivatives | Antioxidant (Radical Scavenging) | CoMSIA | 0.876 | 0.976 | - | nih.gov |

| Synthetic Chromones | Antioxidant (DPPH Assay) | MFA (G/PLS) | 0.771 | 0.868 | 0.924 | nih.gov |

| Chromone Derivatives | HIV-1 Protease Inhibition | MFA (Receptor-based) | 0.789 | 0.886 | 0.995 | researchgate.net |

These studies consistently show that the biological activity of chromanone derivatives is highly dependent on the nature and position of substituents on the chromanone core. The contour maps generated from CoMFA and CoMSIA analyses provide a visual guide for drug design, indicating, for example, that bulky substituents might be favored in one region to enhance steric interactions, while electron-withdrawing groups might be preferred in another to optimize electrostatic interactions with a target receptor. frontiersin.orgnih.govacs.org For a compound like this compound, these models would suggest how modifications to its structure could modulate a specific biological activity.

Biological Activities and Molecular Mechanisms of Action of 6 Chlorochroman 4 One Derivatives

Anti-inflammatory Properties and Associated Mechanisms

Chroman-4-one derivatives have demonstrated significant anti-inflammatory potential through various mechanisms of action. nih.gov Research indicates that these compounds can modulate key inflammatory pathways, positioning them as candidates for the development of new anti-inflammatory therapies. tandfonline.complos.org Studies have explored their ability to inhibit the production of pro-inflammatory mediators and interfere with signaling cascades that are central to the inflammatory response. plos.orgnih.gov

One of the primary mechanisms involves the inhibition of the p38 mitogen-activated protein kinase (MAPK) signaling pathway, which is pivotal in inflammation. plos.orgnih.gov For instance, the novel chromone (B188151) derivative DCO-6 was found to inhibit the activation of p38 MAPK induced by lipopolysaccharide (LPS) without directly affecting its kinase activity. plos.orgnih.gov This action is achieved by blocking upstream events, specifically the formation of the TRAF6-ASK1 complex, which is dependent on reactive oxygen species (ROS). plos.org By disrupting this complex, DCO-6 effectively reduces the expression of genes involved in inflammation. plos.org

Furthermore, some chromone derivatives exert their anti-inflammatory effects by targeting the nuclear factor-kappaB (NF-κB) pathway. nih.govnih.gov NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes. nih.gov A chromone analog, ethyl trans-3-(4-oxo-4H-1-benzopyran-3-yl)-acrylate (compound 8a), was shown to significantly block the TNF-α induced activation of NF-κB, thereby inhibiting the expression of cell adhesion molecules. nih.gov Similarly, compound 3h, a 4-ferrocenylchroman-2-one derivative, was also found to inhibit the activation of the NF-κB signaling pathway. nih.gov

A key aspect of the anti-inflammatory activity of chromanone derivatives is their ability to suppress the production of critical inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α) and nitric oxide (NO). plos.orgacs.org

Several studies have highlighted the potent inhibitory effects of these compounds on NO production in activated macrophages. plos.orgacs.orgnih.gov Excessive NO production by inducible nitric oxide synthase (iNOS) is a hallmark of inflammatory conditions. acs.orgnih.gov A novel diphenolic chromone derivative, DCO-6, significantly reduced LPS-induced production of nitric oxide in both RAW264.7 cells and mouse primary peritoneal macrophages. plos.org This inhibition was linked to the suppression of iNOS mRNA expression. plos.orgnih.gov Similarly, sesquiterpene chromone derivatives isolated from Ferula fukanensis showed inhibitory activity on NO production in LPS-activated macrophages, with some compounds appearing to act by inhibiting iNOS expression. acs.org A series of (5,7-dihydroxy-4-oxo-4H-chromen-3-yl) methyl esters also demonstrated potent inhibitory activities on NO production without exhibiting cytotoxicity. nih.gov

In addition to nitric oxide, chromanone derivatives have been shown to inhibit the production of the pro-inflammatory cytokine TNF-α. nih.govnih.gov TNF-α plays a central role in initiating and perpetuating the inflammatory cascade. nih.gov One chromone analog was found to inhibit TNF-α induced expression of cell adhesion molecules (VCAM-1 and E-selectin) on human endothelial cells by blocking NF-κB activation. nih.gov A series of 4-ferrocenylchroman-2-one derivatives were also evaluated, with the most potent compound, 3h, showing significant inhibition of the production of both TNF-α and IL-6 in RAW 264.7 macrophages. nih.gov

| Compound/Derivative | Target/Assay | Finding | Reference |

|---|---|---|---|

| DCO-6 | LPS-induced NO production in RAW264.7 cells | Significantly reduced NO production | plos.org |

| Fukanefurochromones A-D | LPS/IFN-γ-induced NO production | IC50 values ranging from 8.9 to 11.5 µg/mL | acs.org |

| (5,7-dihydroxy-4-oxo-4H-chromen-3-yl) methyl esters (6f, 6g, 6h) | LPS-induced NO production | Potent inhibition with IC50 values of 0.35, 0.80, and 0.61 µM, respectively | nih.gov |

| Ethyl trans-3-(4-oxo-4H-1-benzopyran-3-yl)-acrylate | TNF-α induced VCAM-1 and E-selectin expression | Concentration-dependent inhibition | nih.gov |

| 4-ferrocenyl-3,4-dihydro-2H-benzo[g]chromen-2-one (3h) | LPS-induced TNF-α and IL-6 production | Significant inhibition | nih.gov |

Antioxidant Activity and Free Radical Scavenging Mechanisms

Chromone and its derivatives are recognized for their antioxidant properties, which are largely attributed to their ability to neutralize reactive oxygen species and scavenge free radicals. uc.ptrsc.orgmdpi.com This activity is believed to be a cornerstone of their many other biological effects. ontosight.ai The antioxidant capacity of these compounds is typically evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging test. nih.govuc.pt

The mechanism of action for their antioxidant properties often involves hydrogen atom transfer (HAT), where the chromone derivative donates a hydrogen atom to a radical, thereby stabilizing it. mdpi.com Structure-activity relationship (SAR) studies have been crucial in identifying the specific molecular features that confer high antiradical activity. uc.ptrsc.org These studies reveal that the chromone core itself is not solely responsible for the scavenging activity; rather, the substitution pattern on the core is the determining factor. uc.ptrsc.org

Key structural features for potent free radical scavenging activity include:

Hydroxyl Groups: The number and location of hydroxyl (-OH) substituents on the molecule are determinant factors. uc.pt Specifically, hydroxyl groups at the C-3, C-5, and/or C-7 positions are preferable for enhancing antioxidant capacity. uc.pt

Catechol Moiety: The presence of a catechol group (a 3',4'-dihydroxy configuration) on the B-ring significantly improves radical scavenging ability. uc.pt

C2=C3 Double Bond: The double bond in the C-ring of the chromone scaffold is considered important for maintaining a stable structure conducive to antioxidant activity. uc.pt

Conversely, the methylation or glycosylation of these crucial hydroxyl groups has been observed to decrease the radical scavenging potential. nih.gov Some derivatives, like benzylidene-4-chromanone, have been highlighted for their significant antioxidative properties, demonstrated by their ability to inhibit the DPPH radical. nih.gov

| Compound Class | Assay | Key Structural Feature for Activity | Reference |

|---|---|---|---|

| Dietary Chromones (e.g., Fisetin, Luteolin, Quercetin) | DPPH radical scavenging | Catechol group at C-2; Hydroxyl groups at C-3, C-5, C-7 | uc.pt |

| Benzylidene-4-chromanone derivatives | DPPH radical scavenging | Inhibited the level of DPPH | nih.gov |

| 4-N,N-dimethylamino-flavon (DMAF) | ABTS radical scavenging, ORAC, FRAP | Exhibited the most robust activity among tested derivatives | mdpi.com |

Antimicrobial and Antifungal Efficacy of Chromanone Derivatives

The chromanone scaffold is a key feature in many compounds exhibiting a broad spectrum of antimicrobial and antifungal activities. derpharmachemica.comtandfonline.comontosight.ai Research has demonstrated the efficacy of these derivatives against various pathogenic bacteria and fungi, including clinically relevant species. researchgate.netasm.orgrsc.org

Chromanone derivatives have shown notable antibacterial effects, particularly against Gram-positive bacteria like Staphylococcus aureus and the Gram-negative pathogen Helicobacter pylori. researchgate.netacs.orgnih.govjosai.ac.jp

Several studies have focused on the activity against S. aureus, including methicillin-resistant strains (MRSA). A series of 4-chromanone (B43037) derivatives were synthesized and evaluated, with some compounds showing potent activity against Gram-positive pathogens, including MRSA, with minimum inhibitory concentrations (MICs) as low as 0.39 μg/mL. acs.org SAR analysis of these compounds revealed that a hydrophobic substituent at the C-2 position and hydroxyl groups at the C-5 and C-7 positions enhanced antibacterial activity. acs.org Another study on chromone 5-maleimide substitution compounds (CM3a) found a MIC of 26.4 μM against S. aureus. tandfonline.comnih.gov This compound was shown to eradicate S. aureus biofilms by reducing the viability of the bacteria within them. tandfonline.comnih.gov A new chromanone derivative, calophylloidic acid A, isolated from Calophyllum inophyllum resin, also exhibited significant antibacterial activity against S. aureus. researchgate.net

Chromone derivatives have also been investigated for their potential to combat H. pylori, a bacterium linked to various gastric diseases. Chromone and chromanone glucosides isolated from Hypericum sikokumontanum were assayed for their activity against H. pylori. nih.gov In another study, a series of 3-formylchromone derivatives were screened, and 6,8-dichloro-3-formylchromone (FC10) showed potent anti-H. pylori activity, equipotent to the standard drug metronidazole. josai.ac.jp This suggests that halogen substitutions at the C-6 and C-8 positions can increase anti-H. pylori activity. josai.ac.jp

| Compound/Derivative | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| 4-Chromanone derivative | Methicillin-resistant S. aureus | 0.39 μg/mL | acs.org |

| Chromone 5-maleimide substitution compound (CM3a) | S. aureus | 26.4 μM (approx. 8 μg/mL) | tandfonline.comnih.gov |

| Chromone linked amides (A1, A2, A4) | S. aureus | 500 µg/ml | derpharmachemica.com |

| 6,8-Dichloro-3-formylchromone (FC10) | H. pylori | Potent activity, comparable to metronidazole | josai.ac.jp |

| Calophylloidic acid A | S. aureus | Significant activity | researchgate.net |

Chromanone derivatives have emerged as promising agents against fungal pathogens, with significant research focused on their efficacy against Candida species, particularly Candida albicans. asm.orgrsc.orgmdpi.comnih.gov These fungi are a common cause of infections, and the rise of antifungal resistance necessitates the development of new therapeutic agents. scilit.com

Studies have shown that specific structural modifications to the chromone scaffold can yield potent antifungal effects. For example, four chromone-3-carbonitrile derivatives were found to exhibit good antifungal activity against nine Candida species, with MICs ranging from 5 to 50 µg/mL. asm.org These compounds were also found to be fungicidal, killing all C. albicans cells within 24 hours at a concentration of 20 µg/mL. asm.org Their mechanism of action includes the inhibition of biofilm formation and the suppression of hyphal formation, a key virulence factor for C. albicans. asm.org

Another study investigated 3-azolyl-4-chromanone phenylhydrazones and found that they showed good antifungal activity against C. albicans, with MIC values under 16 μg/mL, comparable to the standard drug fluconazole. scilit.com The synthesis of 8-methoxy-3-methyl-4-oxo-4H-chromene-2-carbaldehyde, a derivative related to the natural product chromanone A, resulted in a compound with a MIC of 7.8 μg/mL against C. albicans. rsc.org This derivative not only inhibited planktonic cell growth but also completely inhibited the growth of C. albicans in preformed biofilms at a concentration of 62.5 μg/mL. rsc.org The compound (E)-benzylidene-chroman-4-one also showed fungicidal activity against Candida spp., with MIC values ranging from 62.5 µg/mL to 1000 µg/mL, likely acting on the plasma membrane. mdpi.com

| Compound/Derivative | Fungal Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Chromone-3-carbonitriles | Candida albicans | 5 to 50 µg/mL | asm.org |

| 8-methoxy-3-methyl-4-oxo-4H-chromene-2-carbaldehyde | Candida albicans ATCC 10231 | 7.8 μg/mL | rsc.org |

| 3-azolyl-4-chromanone phenylhydrazones | Candida albicans | <16 μg/mL | scilit.com |

| (E)-benzylidene-chroman-4-one | Candida spp. | 62.5 - 1000 µg/mL | mdpi.com |

Antibacterial Activity (e.g., against Helicobacter pylori, Staphylococcus aureus)

Anticancer and Antiproliferative Investigations

The chroman-4-one structure is a recognized scaffold for the development of agents with anticancer and antiproliferative properties. nih.gov Derivatives have been synthesized and evaluated against a variety of human tumor cell lines, demonstrating cytotoxic effects and revealing potential mechanisms of action. rsc.orgnih.gov

A notable class of these compounds are the 3-nitro-4-chromanones, which have been studied for their cytotoxicity against castration-resistant prostate cancer (CRPC) cell lines. rsc.orgnih.govrsc.org In one study, a series of novel 3-nitro-4-chromanones were synthesized, with the amide derivatives showing more potent antitumor activity than the corresponding ester derivatives. rsc.orgnih.gov The most potent compound from this series, compound 36, exhibited significantly greater antiproliferative activity than the standard chemotherapeutic agent cisplatin. rsc.orgnih.govrsc.org Further investigation into its mechanism revealed that it induced S-phase cell cycle arrest and promoted apoptosis. rsc.org These compounds also showed a degree of selectivity, with most being less toxic to normal human fibroblasts compared to the tumor cell lines. rsc.orgnih.gov

Other chromone derivatives have also shown promise. Three new chromone derivatives isolated from the marine-derived fungus Penicillium citrinum (epiremisporine F, G, and H) exhibited potent cytotoxic activities against human colon adenocarcinoma (HT-29) and human lung carcinoma (A549) cells, with IC₅₀ values as low as 21.17 μM. mdpi.com The most active compound, epiremisporine H, was found to inhibit the proliferation of HT-29 cells and induce apoptosis through mechanisms involving caspases. mdpi.com Chromone-linked amides have also been evaluated, with one derivative (A1) showing an IC50 value of 37.13 µg/ml against a breast cancer cell line. derpharmachemica.com The anticancer activity of chroman-4-one derivatives may be mediated through the modulation of apoptosis and cell cycle arrest.

| Compound/Derivative Class | Cancer Cell Line(s) | Activity (IC₅₀) | Mechanism Highlight | Reference |

|---|---|---|---|---|

| 3-Nitro-4-chromanone (Compound 36) | Castration-Resistant Prostate Cancer (CRPC) | 2.3–19.4 times more potent than cisplatin | Induces S-phase cell cycle arrest and apoptosis | rsc.orgnih.govrsc.org |

| Epiremisporine H | HT-29 (Colon), A549 (Lung) | 21.17 µM (HT-29), 31.43 µM (A549) | Induces apoptosis | mdpi.com |

| Chromone linked amide (A1) | Breast Cancer | 37.13 µg/ml | Cytotoxic activity | derpharmachemica.com |

Aromatase Inhibition in Estrogen-Dependent Cancers

Aromatase, a cytochrome P450 enzyme, is a critical target in the treatment of hormone-dependent breast cancer as it catalyzes the final step in estrogen biosynthesis. nih.govexcli.demdpi.com The inhibition of this enzyme can limit the growth of estrogen-dependent tumors. excli.de Research has shown that isoflavanone (B1217009) (3-phenylchroman-4-one) derivatives can act as potent aromatase inhibitors. nih.gov

Structural modifications to the isoflavanone scaffold have been explored to enhance inhibitory activity. For instance, certain 3-phenylchroman-4-one derivatives have demonstrated significant in vitro inhibition of human aromatase. nih.gov Docking simulations suggest that these inhibitors interact with the enzyme through hydrophobic interactions, hydrogen bonding, and coordination with the heme iron. nih.gov The development of these derivatives represents a promising avenue for new treatments for estrogen-dependent cancers. nih.govexcli.de

Inhibition of Specific Cancer Cell Lines

Derivatives of 6-chlorochroman-4-one have demonstrated cytotoxic and growth-inhibitory effects against a variety of cancer cell lines. nih.gov

In one study, a series of 3-arylidenechroman-4-one and 3-arylidenethiochroman-4-one derivatives were synthesized and evaluated for their antiproliferative activity against sixty human tumor cell lines. nih.gov The results of this screening, conducted by the National Cancer Institute (NCI), identified several promising compounds. nih.gov

Another area of investigation has been the effect of these derivatives on glioma cells. Certain nitro-substituted this compound derivatives have shown potent inhibitory effects on glioma cell lines, with IC50 values in the low micromolar range, comparable to the standard drug cisplatin. uliege.be In contrast, some related compounds showed less toxicity towards normal glial cells, suggesting a degree of selectivity. uliege.be

Furthermore, dithiocarbamate (B8719985) substituted chromones, including a 6-chloro-4-oxo-4H-chromen-3-yl)methyl piperidine-1-carbodithioate derivative, have been identified as having broad-spectrum antitumor activity against cell lines such as SW-480 and MDA-MB-435s. capes.gov.br

The table below summarizes the inhibitory activities of selected this compound derivatives against various cancer cell lines.

| Derivative Type | Cancer Cell Line(s) | Observed Effect | Reference |

| 3-Arylidenechroman-4-ones | Various (NCI-60 panel) | Cytotoxic and/or growth inhibitory effects | nih.gov |

| Nitro-substituted phenylthioureas of 6-chlorochroman | Glioma cells (Hs683, U373, T98G) | IC50 values between 2 and 4 µM | uliege.be |

| (6-chloro-4-oxo-4H-chromen-3-yl)methyl piperidine-1-carbodithioate | SW-480, MDA-MB-435s | High potency and broad-spectrum antitumor activity | capes.gov.br |

Induction of Apoptosis Pathways

The anticancer effects of some chromone and chroman-4-one derivatives are mediated through the induction of apoptosis, or programmed cell death. nih.govresearchgate.netnih.gov This process is crucial for eliminating cancerous cells.

Research on a chromene derivative, 4-Clpgc, demonstrated its ability to induce significant apoptosis in K562 chronic myeloid leukemia cells. nih.gov This was accompanied by an increase in the expression of pro-apoptotic genes like TP53 and Bax, and a decrease in the anti-apoptotic gene BCL2. nih.gov

Similarly, certain dithiocarbamate substituted chromones have been shown to induce apoptosis in SW-480 and MDA-MB-435s tumor cell lines. capes.gov.br Flow cytometry analysis revealed that these compounds cause cell cycle arrest in the G2/M phase, which can be a precursor to apoptosis. capes.gov.br The induction of apoptosis often involves the activation of caspases, a family of proteases that execute the cell death program. nih.gov Studies on other related compounds have shown that their cytotoxic effects are associated with the cleavage of poly(ADP-ribose) polymerase (PARP) and the release of mitochondrial cytochrome c, key events in the apoptotic cascade. nih.gov

The mechanism of apoptosis induction can be complex, involving both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. nih.gov For example, some chalcone (B49325) derivatives, which share structural similarities with chromones, have been found to activate both pathways, upregulate death receptors like TRAIL, DR4, and DR5, and inhibit the pro-survival NF-κB pathway. nih.gov

Enzyme Inhibition Studies

The biological activity of this compound derivatives extends to the inhibition of various enzymes implicated in a range of diseases.

α-Glucosidase Inhibition for Glycemic Control

α-Glucosidase is a key enzyme in the digestion of carbohydrates, and its inhibition is a therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia. wikipedia.orgmdpi.comsemanticscholar.org While specific studies on this compound derivatives as α-glucosidase inhibitors are not extensively documented in the provided context, the broader class of flavonoids and related heterocyclic compounds have shown significant potential in this area. mdpi.comfrontiersin.org

For instance, various flavonoid derivatives have been synthesized and shown to exhibit excellent inhibitory effects on α-glucosidase, with some compounds demonstrating mixed-type inhibition. frontiersin.org The mechanism of action often involves competitive inhibition, where the inhibitor molecule binds to the active site of the enzyme, preventing the substrate from binding. wikipedia.orgnih.gov The structural features of these inhibitors, such as the presence of specific substituent groups, can significantly influence their inhibitory potency. frontiersin.org

Sirtuin (SIRT2) Inhibition in Aging-Related and Neurodegenerative Diseases

Sirtuin 2 (SIRT2) is an enzyme that has been implicated in aging-related conditions and neurodegenerative diseases like Parkinson's and Alzheimer's disease. researchgate.netnih.govfrontiersin.org Inhibition of SIRT2 has emerged as a potential therapeutic strategy for these disorders. nih.govfrontiersin.orgnih.gov

Substituted chroman-4-one derivatives have been identified as novel and selective inhibitors of SIRT2. researchgate.net Structure-activity relationship studies have revealed that substitutions at the 2-, 6-, and 8-positions of the chroman-4-one scaffold are important for potent inhibition. researchgate.net In particular, larger, electron-withdrawing substituents at the 6- and 8-positions have been found to be favorable. researchgate.net

One of the most potent inhibitors identified is 6,8-dibromo-2-pentylchroman-4-one, with an IC50 value of 1.5 µM. researchgate.net These synthesized compounds have demonstrated high selectivity for SIRT2 over other sirtuin isoforms like SIRT1 and SIRT3. researchgate.net The antiproliferative effects of some of these SIRT2 inhibitors in cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung carcinoma), have also been observed, correlating with their SIRT2 inhibition potency. acs.orghelsinki.fi

The table below highlights the SIRT2 inhibitory activity of a key chroman-4-one derivative.

| Compound | SIRT2 IC50 | Selectivity | Reference |

| 6,8-dibromo-2-pentylchroman-4-one | 1.5 µM | High selectivity over SIRT1 and SIRT3 | researchgate.net |

Other Enzyme Targets (e.g., Kinases, Cyclooxygenase)

Beyond the well-documented anticancer activities, derivatives of the chroman-4-one scaffold have been investigated for their inhibitory effects on other crucial enzyme systems, including sirtuins and enzymes involved in the inflammatory cascade like cyclooxygenase.

Sirtuin Inhibition:

A notable area of research has been the evaluation of substituted chroman-4-one derivatives as inhibitors of sirtuins, a class of enzymes involved in aging-related diseases such as neurodegenerative disorders. researchgate.netnih.govacs.orgnih.gov A study focused on the synthesis and evaluation of a series of chromone and chroman-4-one derivatives identified them as potent and selective inhibitors of Sirtuin 2 (SIRT2). nih.govacs.orgnih.gov The inhibitory activities were determined through in vitro SIRT1, SIRT2, and SIRT3 assays. acs.org

Structure-activity relationship (SAR) studies revealed that substitutions at the 2-, 6-, and 8-positions of the chroman-4-one scaffold were crucial for high potency. nih.govacs.orgnih.gov Specifically, an alkyl chain with three to five carbons at the 2-position and larger, electron-withdrawing groups at the 6- and 8-positions were found to be favorable for SIRT2 inhibition. nih.govacs.org One of the most potent and selective inhibitors identified was 6,8-dibromo-2-pentylchroman-4-one , which exhibited an IC₅₀ of 1.5 μM for SIRT2. nih.govnih.gov Another potent derivative, 8-bromo-6-chloro-2-pentylchroman-4-one , also demonstrated significant SIRT2 inhibitory activity with an IC₅₀ of 1.5 μM. researchgate.net These compounds showed high selectivity for SIRT2 over SIRT1 and SIRT3, with less than 10% inhibition of SIRT1 and SIRT3 at a concentration of 200 μM. nih.govacs.org The intact carbonyl group was also determined to be essential for the inhibitory activity. acs.org The development of these selective SIRT2 inhibitors from the chroman-4-one scaffold presents a promising starting point for creating novel therapeutics for neurodegenerative diseases. nih.govnih.gov

Table 1: SIRT2 Inhibition by Substituted Chroman-4-one Derivatives

| Compound | Substituents | SIRT2 IC₅₀ (μM) | Selectivity |

| 6,8-dibromo-2-pentylchroman-4-one | 6,8-dibromo, 2-pentyl | 1.5 nih.govnih.gov | Highly selective over SIRT1 and SIRT3 nih.govacs.org |

| 8-bromo-6-chloro-2-pentylchroman-4-one | 8-bromo, 6-chloro, 2-pentyl | 1.5 researchgate.net | Not specified |

| Racemic 2-pentyl-6,8-dibromochroman-4-one | 2-pentyl, 6,8-dibromo | 4.3 | < 7% inhibition of SIRT1 & SIRT3 at 200 μM researchgate.net |

| (S)-2-pentyl-6,8-dibromochroman-4-one | (S)-2-pentyl, 6,8-dibromo | 1.5 | < 7% inhibition of SIRT1 & SIRT3 at 200 μM researchgate.net |

| (R)-2-pentyl-6,8-dibromochroman-4-one | (R)-2-pentyl, 6,8-dibromo | 4.5 | < 7% inhibition of SIRT1 & SIRT3 at 200 μM researchgate.net |

Cyclooxygenase Inhibition: